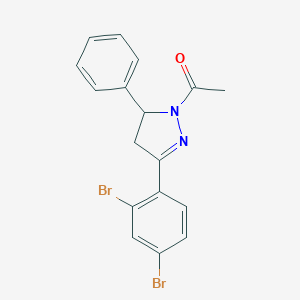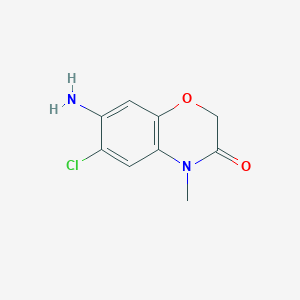
1-acetyl-3-(2,4-dibromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-3-(2,4-dibromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazoles, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer effects.
Wissenschaftliche Forschungsanwendungen
1-acetyl-3-(2,4-dibromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-inflammatory and analgesic effects. For example, a study conducted by El-Gazzar et al. (2016) showed that the compound significantly reduced the levels of pro-inflammatory cytokines in a mouse model of sepsis. Another study by Chen et al. (2018) demonstrated that the compound exhibited potent analgesic effects in a mouse model of neuropathic pain.
Wirkmechanismus
The exact mechanism of action of 1-acetyl-3-(2,4-dibromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is not fully understood. However, several studies have suggested that the compound may exert its effects through the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, the compound may also modulate the activity of ion channels, such as voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
1-acetyl-3-(2,4-dibromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole has been shown to exhibit several biochemical and physiological effects. For example, the compound has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Additionally, the compound has been shown to exhibit potent analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-acetyl-3-(2,4-dibromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole in lab experiments is its potent anti-inflammatory and analgesic effects. This makes the compound an attractive candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders. However, one of the limitations of using the compound is its potential toxicity. Several studies have reported that the compound may exhibit cytotoxic effects at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 1-acetyl-3-(2,4-dibromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. One of the potential areas of research is the development of new drugs for the treatment of inflammatory and pain-related disorders. Additionally, the compound may also be studied for its potential anticancer effects. Several studies have reported that pyrazole derivatives exhibit potent anticancer effects, and 1-acetyl-3-(2,4-dibromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole may be a promising candidate for further investigation in this area. Finally, the compound may also be studied for its potential use as a chemical probe for the investigation of ion channels involved in pain transmission.
Synthesemethoden
The synthesis of 1-acetyl-3-(2,4-dibromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole has been reported in the literature. One of the methods involves the reaction of 2,4-dibromobenzaldehyde, acetophenone, and hydrazine hydrate in ethanol under reflux conditions. The reaction mixture is then cooled, and the resulting solid product is filtered, washed, and recrystallized to obtain the pure compound.
Eigenschaften
Produktname |
1-acetyl-3-(2,4-dibromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole |
|---|---|
Molekularformel |
C17H14Br2N2O |
Molekulargewicht |
422.1 g/mol |
IUPAC-Name |
1-[5-(2,4-dibromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C17H14Br2N2O/c1-11(22)21-17(12-5-3-2-4-6-12)10-16(20-21)14-8-7-13(18)9-15(14)19/h2-9,17H,10H2,1H3 |
InChI-Schlüssel |
BQYLNSWQCNFGBD-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC(=N1)C2=C(C=C(C=C2)Br)Br)C3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)N1C(CC(=N1)C2=C(C=C(C=C2)Br)Br)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-hydroxy-8-[3-(4-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304623.png)



![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide](/img/structure/B304637.png)

![3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B304640.png)

![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304646.png)
![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304647.png)



